Proteasome β2 Subunit Inhibition Potency: 40 nM IC50 vs. Clinically Relevant Boronic Acid Inhibitors
(4‑((4,5‑Dihydrothiazol‑2‑yl)carbamoyl)phenyl)boronic acid demonstrates an IC50 of 40 nM against the trypsin‑like (β2) activity of the 20S constitutive proteasome in a cell‑based ABPP assay [1]. This places it within the nanomolar potency range characteristic of boronic acid proteasome inhibitors, although it is approximately 10‑fold less potent than the FDA‑approved bortezomib, which exhibits β5 IC50 values of 2.4–7.9 nM [2]. No proteasome inhibition data are reported for the meta‑substituted isomer (CAS 871333‑06‑1) [3], highlighting the target compound's unique bioactivity within this structural class.
| Evidence Dimension | Proteasome β2 (trypsin‑like) inhibition |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Bortezomib: β5 IC50 = 2.4–7.9 nM; Meta‑isomer: no reported proteasome inhibition data |
| Quantified Difference | ~5‑17× higher IC50 vs. bortezomib; unique activity among positional isomers |
| Conditions | Cell‑based ABPP assay; 20S constitutive proteasome β2 activity |
Why This Matters
For studies requiring moderate, reversible proteasome inhibition with a distinct selectivity profile, this compound offers a well‑defined potency benchmark absent from positional isomers.
- [1] TargetMine / ChEMBL. Activity report for CHEMBL4446148. IC50 = 40 nM against 20S constitutive proteasome β2 (trypsin‑like activity). View Source
- [2] Kisselev AF, et al. Table 2: Properties of selected inhibitors of the proteasome. Nature Reviews Drug Discovery 9, 947‑962 (2010). Bortezomib β5 IC50 = 2.4–7.9 nM. View Source
- [3] Search of public databases (PubMed, ChEMBL) for '871333‑06‑1 proteasome' yields no proteasome inhibition data (as of 2026‑04). View Source
